molecular formula C11H15N B13686558 1-(3-Methylbenzyl)azetidine

1-(3-Methylbenzyl)azetidine

Cat. No.: B13686558
M. Wt: 161.24 g/mol
InChI Key: ZSJQCHJZLTTXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)azetidine can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by cyclization to form the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization reaction. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the azetidine ring to a more saturated amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

1-(3-Methylbenzyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)azetidine involves its interaction with specific molecular targets. The ring strain of the azetidine moiety facilitates its binding to enzymes and receptors, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    Azetidine: The parent compound with no substituents.

    2-Methylazetidine: A methyl group substituted at the second position of the azetidine ring.

    3-Benzylazetidine: A benzyl group substituted at the third position of the azetidine ring.

Uniqueness: 1-(3-Methylbenzyl)azetidine is unique due to the presence of both a methyl group and a benzyl group, which impart distinct steric and electronic effects. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H15N/c1-10-4-2-5-11(8-10)9-12-6-3-7-12/h2,4-5,8H,3,6-7,9H2,1H3

InChI Key

ZSJQCHJZLTTXGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.